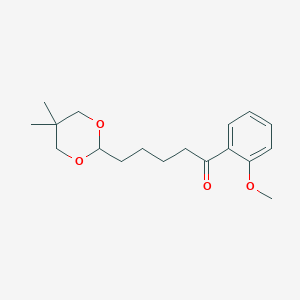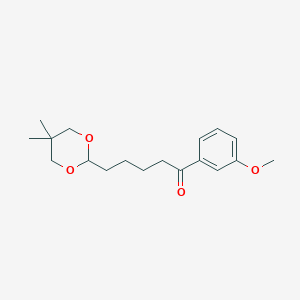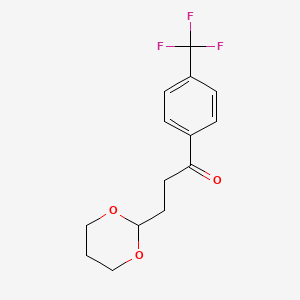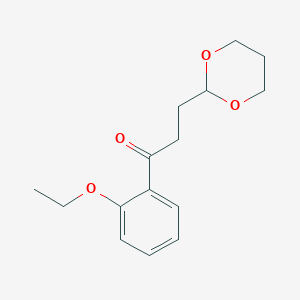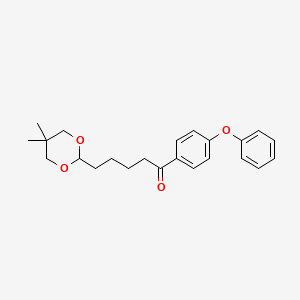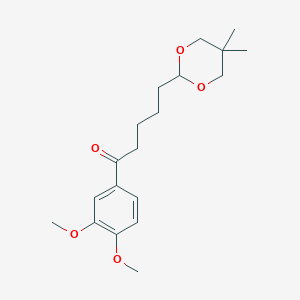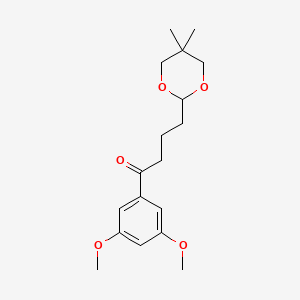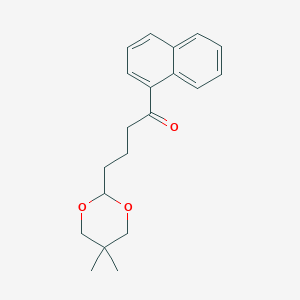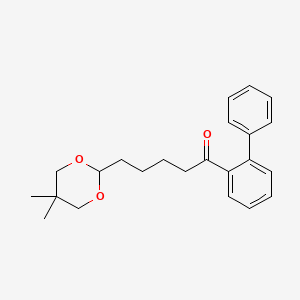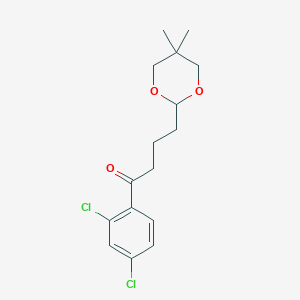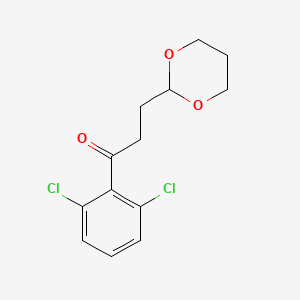
3-Bromo-1H-indazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromine atom at the third position and a nitrile group at the fourth position of the indazole ring
Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-indazole-4-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes. Indazole derivatives, which include this compound, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
This compound interacts with its target, NOS, by inhibiting the NADPH oxidase activity of nNOS . This interaction results in the reduction of nitric oxide production, which can influence various biological processes, including vasodilation, immune response, and neurotransmission.
Biochemical Analysis
Biochemical Properties
3-Bromo-1H-indazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of nitric oxide synthase (NOS), specifically targeting the NADPH oxidase activity of neuronal NOS (nNOS) . This interaction is significant as it helps in understanding the regulation of nitric oxide production, which is vital in various physiological and pathological processes. Additionally, this compound interacts with other biomolecules, including proteins and enzymes involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of nitric oxide synthase affects the production of nitric oxide, a critical signaling molecule in cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting various cellular functions such as proliferation, differentiation, and apoptosis. Studies have shown that this compound can inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of nitric oxide production and modulation of cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with nitric oxide synthase is a key aspect of its metabolic pathway, influencing the production of nitric oxide and other related metabolites . Additionally, this compound may affect metabolic flux and metabolite levels, further highlighting its role in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments and tissues.
Subcellular Localization
This compound’s subcellular localization is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall biochemical effects
Preparation Methods
The synthesis of 3-Bromo-1H-indazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 4-cyanobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the indazole ring.
Reaction Conditions: Common reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere.
Chemical Reactions Analysis
3-Bromo-1H-indazole-4-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom at the third position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives.
Scientific Research Applications
3-Bromo-1H-indazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents.
Material Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and dyes.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of molecular mechanisms and pathways.
Comparison with Similar Compounds
3-Bromo-1H-indazole-4-carbonitrile can be compared with other indazole derivatives:
Similar Compounds: Examples include 1H-indazole-4-carbonitrile, 3-chloro-1H-indazole-4-carbonitrile, and 3-iodo-1H-indazole-4-carbonitrile.
Uniqueness: The presence of the bromine atom at the third position and the nitrile group at the fourth position makes this compound unique.
Properties
IUPAC Name |
3-bromo-2H-indazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYTIGGQXFBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646713 |
Source


|
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-36-5 |
Source


|
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
